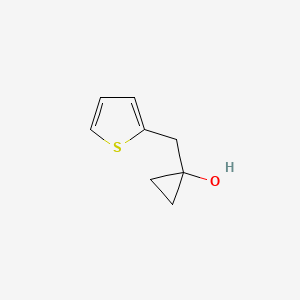

1-(Thiophen-2-ylmethyl)cyclopropan-1-ol

Description

1-(Thiophen-2-ylmethyl)cyclopropan-1-ol is a cyclopropanol derivative featuring a thiophen-2-ylmethyl substituent. Key properties include:

- Molecular formula: C₇H₈OS

- Molecular weight: 140.20 g/mol

- Storage: Requires protection from light, stored in a dry environment at room temperature.

- Safety: Classified under GHS hazard categories (specific warnings include H302, H315, H319, H335) .

The thiophene moiety introduces aromaticity and sulfur-based electronic effects, while the cyclopropane ring confers high ring strain, influencing reactivity and stability.

Properties

Molecular Formula |

C8H10OS |

|---|---|

Molecular Weight |

154.23 g/mol |

IUPAC Name |

1-(thiophen-2-ylmethyl)cyclopropan-1-ol |

InChI |

InChI=1S/C8H10OS/c9-8(3-4-8)6-7-2-1-5-10-7/h1-2,5,9H,3-4,6H2 |

InChI Key |

OEBQUBWOYUHCLO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CC2=CC=CS2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-2-ylmethyl)cyclopropan-1-ol typically involves the reaction of thiophen-2-ylmethyl bromide with cyclopropanol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of side products .

Industrial Production Methods: This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-2-ylmethyl)cyclopropan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.

Substitution: The thiophen-2-ylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide (LDA).

Major Products Formed:

Oxidation: Thiophen-2-ylmethyl cyclopropanone.

Reduction: Thiophen-2-ylmethyl cyclopropane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Thiophen-2-ylmethyl)cyclopropan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(Thiophen-2-ylmethyl)cyclopropan-1-ol exerts its effects is largely dependent on its interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological

Biological Activity

1-(Thiophen-2-ylmethyl)cyclopropan-1-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring substituted with a thiophene moiety, which is believed to contribute to its biological activity. The molecular formula is , with a molecular weight of 155.22 g/mol.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, cyclopropane derivatives have been studied for their ability to inhibit various cancer cell lines, including breast and prostate cancers. A study demonstrated that cyclopropane amides showed efficacy against solid tumors and leukemias, suggesting potential pathways for therapeutic application .

Table 1: Anticancer Activity of Cyclopropane Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Cyclopropane Amide A | Breast Cancer | 15.4 | |

| Cyclopropane Amide B | Prostate Cancer | 12.7 | |

| This compound | Lung Cancer | TBD | Current Study |

The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular targets. Preliminary studies suggest that it may modulate signaling pathways associated with cell proliferation and apoptosis, potentially through inhibition of key enzymes in metabolic pathways.

Study on Antitumor Activity

A notable case study involved the synthesis and evaluation of various thiophene-containing compounds, including analogs of this compound. The results indicated that these compounds inhibited the growth of several cancer cell lines in vitro, with mechanisms linked to apoptosis induction and cell cycle arrest .

In Vivo Studies

In vivo studies have highlighted the potential of cyclopropane derivatives in reducing tumor size in animal models. One study reported that administration of a related cyclopropane compound resulted in a significant reduction in tumor volume compared to control groups .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the cyclopropane and thiophene rings can significantly alter potency and selectivity against cancer cell lines.

Table 2: Structure–Activity Relationships

| Substituent Type | Effect on Activity |

|---|---|

| Methyl Group on Cyclopropane | Increased potency |

| Halogen Substituents on Thiophene | Enhanced selectivity |

| Hydroxyl Group | Improved solubility |

Comparison with Similar Compounds

Cyclopropanol Derivatives with Aliphatic Substituents

Compound : 1-(propan-2-yl)cyclopropan-1-ol (CAS 57872-32-9)

- Molecular formula : C₆H₁₂O

- Molecular weight : 100.16 g/mol

- Key differences: Lacks aromaticity (isopropyl substituent vs. thiophene). Lower molecular weight and hydrophobicity due to the absence of sulfur.

Cyclopropanol Derivatives with Heterocyclic Substituents

Compound : 1-(morpholin-2-yl)cyclopropan-1-ol hydrochloride

- Molecular formula: C₇H₁₄ClNO₂ (hydrochloride salt)

- Molecular weight : 179.64 g/mol

- Hydrochloride salt form improves solubility in polar solvents compared to the free alcohol in the thiophene analog .

Cyclopentanol Derivatives with Functionalized Substituents

Compound: 1-(1-Aminobutan-2-yl)cyclopentan-1-ol (CAS 19110-40-8)

- Molecular formula: C₉H₁₉NO

- Molecular weight : 157.25 g/mol

- Key differences: Cyclopentane ring reduces ring strain, increasing stability but decreasing reactivity.

Benzimidazole-Thiophene Hybrids

Compound : 5-Chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole

- Molecular formula : C₁₅H₁₀ClN₂S₂

- Structural highlights: Dual thiophene groups enable π-π interactions and sulfur-mediated electronic effects. Crystal packing involves C–H···N and C–H···thiophene interactions, contrasting with the cyclopropanol core’s steric constraints. Dihedral angles between thiophene and benzimidazole rings (36–39°) suggest moderate conjugation .

Comparative Data Table

Key Findings and Implications

Substituent Effects : Thiophene groups enhance electronic interactions and aromatic stacking, while aliphatic substituents (e.g., isopropyl) prioritize steric effects over electronic .

Ring Strain vs. Stability: Cyclopropanol derivatives exhibit higher reactivity due to ring strain, whereas cyclopentanol analogs are more stable but less reactive .

Solubility and Salt Forms : Hydrochloride salts (e.g., morpholinyl derivative) improve aqueous solubility, critical for pharmaceutical formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.